Potassium 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound with a complex structure and significant potential in various scientific and industrial applications. This compound belongs to the class of pyrazolopyrimidines, which are known for their diverse biological activities and synthetic utility.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazines, have been synthesized as building blocks for medicinal chemistry . These compounds can be functionalized in different positions of pyrazole and/or piperazine rings , suggesting a wide range of potential targets.
Mode of Action
The compound’s structure suggests that it could interact with its targets through the introduction of different substituents . The regioselectivity for direct insertion of the substituent to the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine core is discussed , indicating that the compound could interact with its targets in a specific manner.
Biochemical Pathways
For instance, the compound could be used as a bifunctional scaffold , which could potentially interact with multiple biochemical pathways.
Pharmacokinetics
The compound’s potential as a bifunctional scaffold suggests that it could be designed to optimize its bioavailability.
Result of Action
The compound’s potential as a bifunctional scaffold suggests that it could have a variety of effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Potassium 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves multiple steps, starting with the formation of the pyrazolopyrimidine core. One common approach is the cyclization of appropriate precursors, such as aminopyridines and β-dicarbonyl compounds, under acidic or basic conditions. The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to handle the reagents and control the reaction parameters. Continuous flow chemistry and other advanced techniques can be employed to optimize the production process, ensuring consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: Potassium 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.
Major Products Formed: The reactions can lead to the formation of various derivatives, including oxidized, reduced, or substituted versions of the original compound
Scientific Research Applications
Chemistry: In chemistry, Potassium 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a useful tool in drug discovery and development.
Medicine: In the medical field, this compound is being investigated for its therapeutic properties. It may have applications in the treatment of various diseases, including viral infections and cancer.
Industry: In industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Other carboxylate salts: Compounds with similar carboxylate groups may have analogous properties and applications.
Uniqueness: Potassium 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate stands out due to its specific structural features and reactivity. Its unique combination of properties makes it particularly useful in certain applications where other compounds may not be as effective.
Properties
IUPAC Name |
potassium;2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2.K/c1-5-6(8(12)13)7-9-3-2-4-11(7)10-5;/h9H,2-4H2,1H3,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEKIAIVFXBDBRX-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2CCCNC2=C1C(=O)[O-].[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10KN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.